(2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
CAS No.:
Cat. No.: VC15884013
Molecular Formula: C19H22N2OS
Molecular Weight: 326.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N2OS |
|---|---|
| Molecular Weight | 326.5 g/mol |
| IUPAC Name | phenyl-[2-(2-propan-2-ylsulfanylpyridin-3-yl)pyrrolidin-1-yl]methanone |
| Standard InChI | InChI=1S/C19H22N2OS/c1-14(2)23-18-16(10-6-12-20-18)17-11-7-13-21(17)19(22)15-8-4-3-5-9-15/h3-6,8-10,12,14,17H,7,11,13H2,1-2H3 |
| Standard InChI Key | MTRVBLNVYKCHQN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)SC1=C(C=CC=N1)C2CCCN2C(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrrolidine ring fused to a pyridine moiety substituted with an isopropylthio group (-S-iPr) at the 2-position, while the 1-position of the pyrrolidine is functionalized with a phenyl ketone group. This configuration creates three distinct pharmacophoric regions:
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Aromatic domain: The pyridine and phenyl rings enable π-π stacking interactions
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Sulfur-containing group: The isopropylthio substituent enhances lipophilicity (logP ≈ 3.2)
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Pyrrolidine scaffold: Provides conformational rigidity and hydrogen-bonding capacity
The IUPAC name, phenyl-[2-(2-propan-2-ylsulfanylpyridin-3-yl)pyrrolidin-1-yl]methanone, precisely describes this arrangement .
Physicochemical Properties
Table 1 summarizes key molecular parameters derived from computational and experimental data:
The compound's solubility profile shows limited aqueous solubility (<1 mg/mL at 25°C) but high organic solvent compatibility (DMSO solubility >50 mg/mL) .
Synthesis and Manufacturing
Synthetic Pathways
While no explicit synthesis protocol exists in public literature, analogous compounds suggest a multi-step approach:
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Pyridine functionalization:
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Pyrrolidine ring construction:
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Ketone installation:
Reaction yields typically range from 15-35% for the final coupling step, necessitating chromatographic purification .
Analytical Characterization
Key spectroscopic signatures include:
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